Lavanduquinocin

Description

This compound has been reported in Streptomyces viridochromogenes with data available.

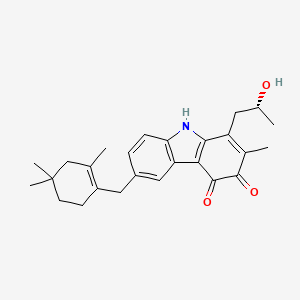

consists of a carbazole skeleton with an ortho quinone function and a cyclovandulyl moiety; isolated from Streptomyces viridochromogenes; protects neuronal cells from glutamate toxicity; structure given in first source

Properties

Molecular Formula |

C26H31NO3 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione |

InChI |

InChI=1S/C26H31NO3/c1-14-13-26(4,5)9-8-18(14)11-17-6-7-21-20(12-17)22-23(27-21)19(10-15(2)28)16(3)24(29)25(22)30/h6-7,12,15,27-28H,8-11,13H2,1-5H3/t15-/m1/s1 |

InChI Key |

OKMZLNWBACAZGV-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4C[C@@H](C)O)C |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4CC(C)O)C |

Synonyms |

lavanduquinocin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Neuroprotective Mechanisms of Lavanduquinocin: A Technical Guide

An In-depth Examination of the Fermentation, Isolation, Biosynthesis, and Neuroprotective Signaling of a Potent Carbazole-3,4-quinone Alkaloid

Abstract

Lavanduquinocin, a carbazole-3,4-quinone alkaloid, is a microbial natural product with potent neuroprotective properties. This document provides a comprehensive technical overview of the origin of this compound, detailing its discovery, the producing organism, and the methodologies for its production and purification. Furthermore, it delves into the biosynthetic pathway responsible for its formation and elucidates the current understanding of its mechanism of action in protecting neuronal cells from excitotoxicity. Quantitative data are presented in tabular format, and key experimental and signaling pathways are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring compound first identified as a potent neuroprotective agent.[1] It belongs to the carbazole alkaloid class of molecules, characterized by a tricyclic aromatic structure. The unique chemical features of this compound, including an ortho-quinone moiety and a cyclolavandulyl side chain, contribute to its significant biological activity. Specifically, it has been shown to protect neuronal cells from L-glutamate-induced toxicity with high efficacy, suggesting its potential as a therapeutic lead for neurodegenerative disorders.[1]

Origin and Fermentation

Producing Organism

This compound is produced by the bacterium Streptomyces viridochromogenes, specifically the strain 2942-SVS3.[1] Streptomyces is a genus of Gram-positive bacteria well-known for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Fermentation Protocol

While the definitive, optimized fermentation protocol for large-scale production of this compound is not publicly available, the general methodology for cultivating Streptomyces viridochromogenes to produce secondary metabolites involves submerged fermentation in a nutrient-rich medium. A typical process would follow these steps:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or a vegetative mycelial suspension of S. viridochromogenes 2942-SVS3. This culture is grown on a rotary shaker to ensure adequate aeration and homogenous growth.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to promote the biosynthesis of this compound.

Based on general practices for Streptomyces fermentation for antibiotic production, a suitable production medium and fermentation parameters are outlined in Table 1.

Table 1: General Fermentation Parameters for Streptomyces viridochromogenes

| Parameter | Value/Composition |

| Carbon Source | Glucose, Starch |

| Nitrogen Source | Soybean meal, Yeast extract, Corn steep liquor |

| Inorganic Salts | CaCO₃, K₂HPO₄, NaCl |

| pH | 6.0 - 7.5 |

| Temperature | 25 - 32 °C |

| Aeration | Maintained with agitation and sterile air flow |

| Fermentation Time | 72 - 144 hours |

Note: These are generalized parameters and would require optimization for maximal this compound yield.

Experimental Workflow: Fermentation

Caption: Fermentation workflow for this compound production.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target molecule from other metabolites and media components. A general protocol based on the extraction of similar bioactive compounds from Streptomyces cultures is as follows:

-

Extraction: The cell-free fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound into the organic phase.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to purify this compound. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.

-

Experimental Workflow: Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Biosynthesis of the Carbazole Core

The biosynthesis of the carbazole core of this compound in Streptomyces is believed to follow a pathway similar to that of other carbazole alkaloids, such as carquinostatin A. This pathway involves a series of enzymatic reactions starting from common metabolic precursors.

The key steps are:

-

Precursor Synthesis: The biosynthesis initiates with the condensation of precursors derived from tryptophan, pyruvate, and acetate.

-

Carbazole Skeleton Formation: A key enzyme, a carbazole synthase, catalyzes the cyclization reaction to form the fundamental tricyclic carbazole skeleton. This is an oxidative cyclization process.

-

Modifications: Following the formation of the carbazole core, a series of post-modification reactions occur, including prenylation (attachment of an isoprenoid moiety) and hydroxylation, to yield the final this compound structure.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Neuroprotective Activity and Mechanism of Action

Quantitative Data on Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects in in vitro models of glutamate-induced cytotoxicity.

Table 2: Neuroprotective Activity of this compound

| Parameter | Cell Line | Toxin | Value | Reference |

| EC₅₀ | N18-RE-105 (neuronal hybridoma) | L-glutamate | 15.5 nM | [1] |

Mechanism of Action: Protection Against Glutamate Excitotoxicity

L-glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate levels lead to a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of several neurodegenerative diseases. The proposed mechanism by which this compound protects against glutamate-induced neuronal death involves the modulation of downstream signaling pathways triggered by glutamate receptor overactivation.

The excitotoxic cascade initiated by excessive glutamate involves:

-

Overactivation of Glutamate Receptors: Primarily NMDA and AMPA receptors.

-

Calcium Influx: Massive influx of Ca²⁺ into the neuron.

-

Activation of Deleterious Enzymes: High intracellular Ca²⁺ levels activate proteases, lipases, and endonucleases.

-

Mitochondrial Dysfunction and Oxidative Stress: Increased Ca²⁺ uptake by mitochondria impairs their function and leads to the generation of reactive oxygen species (ROS).

-

Apoptosis: The culmination of these events is the activation of apoptotic pathways, leading to programmed cell death.

While the precise molecular targets of this compound are yet to be fully elucidated, it is hypothesized that it interferes with this cascade, potentially by reducing oxidative stress or inhibiting key apoptotic signaling molecules.

Signaling Pathway Diagram: Glutamate Excitotoxicity and Potential Intervention by this compound

Caption: Signaling pathway of glutamate excitotoxicity and hypothetical intervention by this compound.

Conclusion

This compound, a carbazole-3,4-quinone alkaloid from Streptomyces viridochromogenes, stands out as a highly potent neuroprotective agent. Its origin from a microbial source highlights the vast potential of natural products in drug discovery. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to enhance its production and generate novel analogs. While the precise molecular mechanism of its neuroprotective action requires further investigation, its ability to counteract L-glutamate-induced excitotoxicity at nanomolar concentrations makes it a compelling candidate for further research and development in the context of neurodegenerative diseases. This technical guide provides a foundational understanding for scientists and researchers aiming to explore the therapeutic potential of this compound and related compounds.

References

Lavanduquinocin: A Potential Neuroprotective Agent Against Excitotoxicity

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Lavanduquinocin, a natural product isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective activity in preliminary studies. This technical guide synthesizes the available data on this compound, focusing on its potential as a neuronal cell protecting substance. Due to the limited publicly available research on this specific compound, this document presents the established findings and provides hypothesized experimental protocols and mechanisms of action based on the known pharmacology of related compounds and the pathophysiology of neuronal excitotoxicity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

Neurodegenerative diseases and acute neuronal injury represent a significant and growing unmet medical need. One of the key pathological mechanisms underlying neuronal cell death in these conditions is excitotoxicity, a process triggered by the excessive activation of glutamate receptors. This leads to a cascade of detrimental events, including intracellular calcium overload, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis or necrosis.

This compound is a novel compound featuring a carbazole skeleton with an ortho-quinone function and a cyclolavandulyl moiety.[1] It was first isolated from the fermentation broth of Streptomyces viridochromogenes 2942-SVS3.[1] Early research has identified its significant potential in protecting neuronal cells from L-glutamate-induced toxicity, suggesting its promise as a lead compound for the development of new neuroprotective therapies.[1]

Quantitative Data

The primary quantitative data available for this compound's neuroprotective effect comes from a study on a neuronal hybridoma cell line, N18-RE-105. The compound was shown to protect these cells from L-glutamate-induced toxicity with a potent half-maximal effective concentration (EC50).

| Compound | Cell Line | Toxin | EC50 (nM) | Reference |

| This compound | N18-RE-105 | L-Glutamate | 15.5 | [1] |

Caption: Summary of the reported neuroprotective activity of this compound.

Putative Mechanism of Action

The precise molecular mechanism by which this compound exerts its neuroprotective effects has not been elucidated. However, based on its chemical structure (a carbazole alkaloid) and its efficacy against glutamate-induced toxicity, a putative mechanism can be proposed. Carbazole alkaloids are known to possess antioxidant and anti-inflammatory properties which are relevant in combating excitotoxicity.[2][3][4]

Glutamate excitotoxicity is primarily mediated by the overstimulation of N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This leads to a massive influx of Ca2+ ions, which in turn activates a number of downstream cytotoxic cascades.

It is hypothesized that this compound may act at one or more points in this pathway:

-

Direct or Indirect NMDAR/AMPAR Antagonism: this compound could potentially act as an antagonist at glutamate receptors, preventing the initial trigger of excitotoxicity.

-

Calcium Channel Blockade: It might block voltage-gated calcium channels, which are also involved in the pathological rise of intracellular calcium.

-

Antioxidant Activity: The ortho-quinone moiety in this compound's structure suggests potential redox activity. It may scavenge reactive oxygen species (ROS) generated as a consequence of calcium overload and mitochondrial stress, thereby reducing oxidative damage to cellular components.

-

Modulation of Apoptotic Pathways: By mitigating the upstream triggers, this compound could inhibit the activation of pro-apoptotic proteins such as caspases.

The following diagram illustrates a hypothetical signaling pathway for this compound's neuroprotective action against glutamate excitotoxicity.

Caption: Putative signaling pathway of this compound's neuroprotection.

Experimental Protocols

The following is a detailed, hypothetical protocol for assessing the neuroprotective effects of this compound against L-glutamate-induced excitotoxicity in N18-RE-105 cells, based on standard laboratory procedures.

4.1. Cell Culture and Maintenance

-

Cell Line: N18-RE-105 (neuronal hybridoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

4.2. Neuroprotection Assay

-

Cell Seeding: Seed N18-RE-105 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Incubate for 1 hour.

-

Induction of Excitotoxicity: Prepare a stock solution of L-glutamate in serum-free DMEM. Add L-glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5-10 mM). Include control wells with no L-glutamate and wells with L-glutamate but no this compound.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the concentration of this compound against cell viability to determine the EC50 value.

The following diagram illustrates the experimental workflow for the neuroprotection assay.

References

- 1. A new neuronal cell protecting substance, this compound, produced by Streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Lavanduquinocin: A Technical Guide to its Therapeutic Potential as a Neuroprotective Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavanduquinocin, a carbazole-3,4-quinone alkaloid isolated from Streptomyces viridochromogenes, has emerged as a potent neuroprotective agent. This document provides a comprehensive technical overview of this compound, including its synthesis, biological activity, and putative mechanism of action. Detailed experimental protocols for its synthesis and for assessing its neuroprotective effects are provided. Quantitative data is summarized, and a proposed signaling pathway for its neuroprotective action is visualized. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this promising alkaloid.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing global health challenge. A key pathological mechanism implicated in neuronal cell death is excitotoxicity, primarily mediated by excessive stimulation of glutamate receptors, leading to oxidative stress and apoptosis. Consequently, the discovery of novel neuroprotective agents that can mitigate these effects is of paramount importance.

This compound is a naturally occurring carbazole alkaloid that has demonstrated potent neuroprotective properties. First isolated from the fermentation broth of Streptomyces viridochromogenes 2492-SVS3, its structure is characterized by a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl substituent at the 1-position, and a monoterpenoidal β-cyclolavandulyl side chain at the 6-position. Notably, this compound has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate-induced toxicity with high efficacy. This document aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for its further investigation and potential development as a therapeutic agent.

Chemical Synthesis

The total synthesis of (±)-lavanduquinocin has been achieved through a convergent approach, with key steps involving an iron-mediated one-pot construction of the carbazole framework and a nickel-mediated coupling reaction. The overall synthetic yield is reported to be 68% after oxidation with ceric ammonium nitrate[1].

Retrosynthetic Analysis

The retrosynthetic strategy for (±)-lavanduquinocin is outlined below. The carbazole-3,4-quinone core is envisioned to be formed from a 6-bromocarbazole precursor, which in turn is synthesized from simpler aromatic amines and an iron complex. The β-cyclolavandulyl side chain is introduced via a nickel-catalyzed coupling reaction.

Caption: Retrosynthetic analysis of (±)-lavanduquinocin.

Experimental Protocol: Total Synthesis of (±)-Lavanduquinocin

The following protocol is a summary of the published total synthesis.

Step 1: Synthesis of the 6-Bromocarbazole Intermediate

-

Iron-mediated Arylamine Cyclization: An appropriate arylamine is reacted with an iron complex salt in acetonitrile in the presence of air. The reaction proceeds at room temperature over several days.

-

Demetalation and Aromatization: The resulting iron complex is demetalated using trimethylamine N-oxide in acetone, followed by aromatization with 10% palladium on activated carbon in boiling o-xylene to yield the carbazole core.

-

Bromination: The carbazole is regioselectively brominated at the 6-position using N-bromosuccinimide (NBS) in carbon tetrachloride at reflux.

Step 2: Synthesis of β-Cyclolavandulyl Bromide

-

Preparation of β-Cyclolavandulyl Alcohol: This intermediate is prepared from commercially available starting materials.

-

Bromination: The alcohol is converted to the corresponding bromide using a suitable brominating agent.

Step 3: Nickel-Mediated Coupling and Final Oxidation

-

Coupling Reaction: The 6-bromocarbazole intermediate is coupled with β-cyclolavandulyl bromide using a nickel catalyst.

-

Oxidation: The resulting carbazole is oxidized with ceric ammonium nitrate to afford (±)-lavanduquinocin.

Biological Activity and Therapeutic Potential

The primary reported biological activity of this compound is its potent neuroprotective effect against L-glutamate-induced excitotoxicity.

Quantitative Data

The available quantitative data for this compound's biological activity is summarized in the table below.

| Compound | Biological Activity | Assay System | Potency (EC50) | Reference |

| This compound | Neuroprotection against L-glutamate toxicity | Neuronal hybridoma N18-RE-105 cells | 15.5 nM | [1] |

Putative Mechanism of Action: Antioxidant Activity

The neuroprotective effect of this compound is believed to be mediated, at least in part, by its antioxidant properties. The carbazole-quinone structure is capable of participating in redox cycling, which can scavenge reactive oxygen species (ROS) generated during glutamate-induced excitotoxicity. Furthermore, this compound has been shown to suppress apoptotic cell death induced by buthionine sulfoximine (BSO), a compound that depletes intracellular glutathione, further supporting its role as an antioxidant.

While the specific signaling pathway has not been elucidated for this compound, a plausible mechanism involves the activation of the Keap1-Nrf2 antioxidant response pathway. Many natural compounds with antioxidant properties are known to activate this pathway.

References

Investigating the Bioactivity of Lavanduquinocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavanduquinocin, a natural product isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective activity. This technical guide provides a comprehensive overview of the known bioactivity of this compound, focusing on its ability to protect neuronal cells from L-glutamate-induced toxicity. This document summarizes the quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and presents a hypothesized mechanism of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent for neurodegenerative disorders.

Introduction

This compound is a novel compound featuring a carbazole skeleton with an ortho-quinone function and a cyclolavandulyl moiety. Its discovery has opened avenues for research into new therapeutic strategies for neurodegenerative diseases, which are often characterized by excitotoxicity and oxidative stress. The primary reported bioactivity of this compound is its significant protective effect on neuronal cells against damage induced by excessive levels of L-glutamate, a key neurotransmitter implicated in excitotoxic cell death pathways.

Quantitative Bioactivity Data

To date, the principal quantitative measure of this compound's bioactivity is its half-maximal effective concentration (EC50) in a neuroprotection assay. This value indicates the concentration of this compound required to achieve 50% of its maximum protective effect against a toxic stimulus.

| Bioactivity | Cell Line | Toxic Stimulus | EC50 Value | Reference |

| Neuroprotection | Neuronal Hybridoma N18-RE-105 | L-Glutamate | 15.5 nM |

Hypothesized Mechanism of Action

The neuroprotective effect of this compound is likely linked to the mitigation of oxidative stress induced by L-glutamate. In neuronal cells, high concentrations of glutamate can inhibit the uptake of cystine, a precursor for the synthesis of the crucial intracellular antioxidant, glutathione (GSH). Depletion of GSH leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and apoptosis. It is hypothesized that this compound may exert its protective effects by interfering with this cascade, potentially by scavenging ROS directly, preserving intracellular GSH levels, or modulating signaling pathways involved in the cellular stress response.

Proposed Signaling Pathway for L-Glutamate-Induced Toxicity

The following diagram illustrates the generally accepted signaling pathway of L-glutamate-induced oxidative stress in neuronal cells, which this compound is proposed to counteract.

Caption: Hypothesized pathway of L-glutamate-induced neuronal cell death.

Proposed Mechanism of this compound Neuroprotection

This diagram illustrates the potential points of intervention for this compound in the L-glutamate toxicity pathway.

Caption: Hypothesized intervention points of this compound in the toxicity pathway.

Experimental Protocols

While the precise, detailed protocol from the original 1995 study on this compound is not publicly available, the following are representative, state-of-the-art protocols for assessing neuroprotection against L-glutamate-induced toxicity in neuronal cell lines such as N18-RE-105. These methods are widely used and form the basis for determining the efficacy of neuroprotective compounds.

General Experimental Workflow

The overall workflow for assessing the neuroprotective activity of a compound like this compound is as follows:

Caption: A typical workflow for evaluating neuroprotective compounds.

Cell Culture and Plating

-

Cell Line: Neuronal hybridoma N18-RE-105 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours before treatment.

Neuroprotection Assay

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are incubated for 1-2 hours.

-

Induction of Toxicity: L-glutamate is added to each well (except for the negative control wells) to a final concentration that induces significant cell death (typically in the range of 5-10 mM).

-

Incubation: The plates are incubated for 24 to 48 hours at 37°C.

Assessment of Cell Viability

This assay measures the metabolic activity of viable cells.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Incubation with MTT: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.

-

Sample Collection: Carefully collect a sample of the culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (usually around 490 nm).

-

Calculation: LDH release is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

This method is used to visualize nuclear morphology and identify apoptotic cells.

-

Staining: Add Hoechst 33342 solution to the culture medium to a final concentration of 1 µg/mL and incubate for 15-30 minutes at 37°C.

-

Visualization: Observe the cells under a fluorescence microscope with a UV filter.

-

Analysis: Healthy cells will have uniformly stained, round nuclei, while apoptotic cells will exhibit condensed and fragmented nuclei.

Future Directions

The potent neuroprotective activity of this compound warrants further investigation to elucidate its precise mechanism of action and evaluate its therapeutic potential. Future research should focus on:

-

Target Identification: Identifying the specific molecular targets of this compound.

-

Signaling Pathway Analysis: Investigating the effects of this compound on key signaling pathways involved in oxidative stress and apoptosis, such as the Nrf2-ARE pathway, MAPK pathways, and PI3K/Akt pathway.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify compounds with improved potency and drug-like properties.

Conclusion

This compound is a promising natural product with significant neuroprotective effects against L-glutamate-induced toxicity. Its low nanomolar EC50 value suggests high potency. While its exact mechanism of action is yet to be fully elucidated, it is likely to involve the mitigation of oxidative stress. The experimental protocols and hypothesized pathways presented in this guide provide a framework for future research aimed at developing this compound and its analogues into novel therapeutics for the treatment of neurodegenerative disorders.

Preliminary In Vitro Studies of Lavanduquinocin's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavanduquinocin, a novel carbazole quinone derivative isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective properties in preliminary in vitro studies. This technical guide provides a comprehensive overview of the initial findings, including available quantitative data, detailed experimental protocols for assessing its neuroprotective activity against glutamate-induced excitotoxicity, and a hypothesized mechanism of action based on its structural components. The information is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. One of the key mechanisms contributing to neuronal cell death is excitotoxicity, which is primarily mediated by the overactivation of glutamate receptors. This compound, a secondary metabolite produced by Streptomyces viridochromogenes 2942-SVS3, has been identified as a promising neuroprotective agent.[1] Its unique structure, featuring a carbazole skeleton with an ortho-quinone function and a cyclolavandulyl moiety, likely contributes to its biological activity.[1] This document outlines the foundational in vitro evidence of this compound's neuroprotective effects.

Quantitative Data

The primary quantitative measure of this compound's neuroprotective efficacy comes from its ability to protect neuronal cells from L-glutamate-induced toxicity. The half-maximal effective concentration (EC₅₀) was determined in a neuronal hybridoma cell line.

| Parameter | Value | Cell Line | Toxin | Reference |

| EC₅₀ | 15.5 nM | N18-RE-105 | L-glutamate | [1] |

Note: Further quantitative data from dose-response studies are not publicly available at this time.

Experimental Protocols

The following is a detailed methodology for an in vitro neuroprotection assay against glutamate-induced excitotoxicity, based on established protocols using the N18-RE-105 cell line.

Cell Culture and Maintenance

-

Cell Line: N18-RE-105 (neuronal hybridoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This workflow outlines the steps to assess the neuroprotective effects of this compound.

References

Potential Therapeutic Targets of Lavanduquinocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavanduquinocin, a carbazole-3,4-quinone alkaloid isolated from Streptomyces viridochromogenes, has demonstrated potent neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets. While direct molecular targets are still under investigation, this document outlines the key signaling pathways implicated in its mechanism of action, supported by the available quantitative data and detailed experimental methodologies. Furthermore, considering the established anticancer activities of the broader carbazole alkaloid class, we explore the potential of this compound as a novel therapeutic agent in oncology.

Introduction

This compound is a naturally occurring compound characterized by a carbazole nucleus fused with an ortho-quinone moiety. Its primary reported biological activity is the potent protection of neuronal cells from excitotoxicity and apoptosis. Specifically, it has shown significant efficacy in mitigating cell death induced by L-glutamate and glutathione depletion. This positions this compound as a promising candidate for the development of therapeutics targeting neurodegenerative diseases where these pathological processes are implicated.

Carbazole alkaloids, the chemical class to which this compound belongs, are known for a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. This guide will delve into the known neuroprotective effects of this compound and extrapolate potential anticancer applications based on the activities of related carbazole quinones.

Neuroprotective Effects of this compound

The principal established therapeutic potential of this compound lies in its neuroprotective capabilities. It has been shown to protect neuronal hybridoma N18-RE-105 cells from cell death induced by two key neurotoxic insults: L-glutamate-induced excitotoxicity and apoptosis triggered by glutathione (GSH) depletion.

Quantitative Data

The most significant quantitative measure of this compound's neuroprotective efficacy is its half-maximal effective concentration (EC50) in preventing L-glutamate-induced toxicity.

| Compound | Cell Line | Insult | EC50 (nM) |

| This compound | N18-RE-105 | L-glutamate | 15.5 |

Table 1: Neuroprotective Activity of this compound

Postulated Signaling Pathways in Neuroprotection

While the direct molecular targets of this compound are yet to be elucidated, its protective effects against glutamate excitotoxicity and glutathione depletion-induced apoptosis suggest modulation of key signaling pathways involved in neuronal survival and death.

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate receptor activation leads to a massive influx of Ca²⁺ ions, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways. This compound's ability to counteract this suggests it may act at one or more points in this pathway.

Caption: Postulated this compound action in the glutamate excitotoxicity pathway.

Glutathione is a critical intracellular antioxidant. Its depletion leads to increased oxidative stress, characterized by an accumulation of ROS. This, in turn, can trigger the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation. This compound's protective role in this context points towards its potential as an antioxidant or a modulator of apoptotic signaling.

Caption: Hypothesized role of this compound in preventing apoptosis.

Potential Neuroprotective Mechanisms and Targets

Based on the known activities of carbazole alkaloids and the pathways this compound influences, several potential therapeutic targets can be proposed:

-

Nrf2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Many carbazole alkaloids are known to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. This compound may exert its neuroprotective effects by activating this pathway, thereby reducing ROS levels.

-

Modulation of Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. This compound could potentially modulate the expression or activity of these proteins to favor cell survival.

-

Direct Antioxidant Activity: The quinone moiety in this compound's structure suggests it may possess intrinsic radical scavenging properties, directly neutralizing ROS.

Experimental Protocols

Detailed experimental protocols for assessing the neuroprotective effects of this compound are crucial for reproducible research.

-

Cell Line: Neuronal hybridoma N18-RE-105 cells.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Seed N18-RE-105 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

-

Pre-incubate cells with varying concentrations of this compound for 1 hour.

-

Induce excitotoxicity by adding L-glutamate to a final concentration of 5 mM.

-

Incubate for 24 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measure absorbance at 570 nm.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration.

Caption: Workflow for the neuroprotection assay against L-glutamate toxicity.

Potential Anticancer Applications

While no studies have directly reported on the anticancer activity of this compound, the carbazole quinone scaffold is a well-established pharmacophore in oncology. Numerous synthetic and natural carbazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Postulated Anticancer Mechanisms of Carbazole Quinones

The anticancer activity of carbazole quinones is often attributed to several mechanisms:

-

Induction of Apoptosis: Similar to its role in neuroprotection, carbazole quinones can modulate the Bcl-2 family of proteins to induce apoptosis in cancer cells.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress and subsequent cell death in cancer cells.

-

Topoisomerase Inhibition: Some carbazole alkaloids are known to inhibit topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.

-

Kinase Inhibition: Various kinases that are often dysregulated in cancer are potential targets for carbazole alkaloids.

Potential Anticancer Targets

Based on the known mechanisms of related compounds, potential anticancer targets for this compound include:

| Target Class | Specific Examples | Rationale |

| Apoptotic Proteins | Bcl-2, Bax, Caspases | Induction of programmed cell death is a key anticancer strategy. |

| Redox Enzymes | NADPH:quinone oxidoreductase 1 (NQO1) | The quinone structure is a substrate for redox enzymes, leading to ROS generation. |

| DNA Processing Enzymes | Topoisomerase I and II | Inhibition of these enzymes leads to DNA damage and cell death. |

| Protein Kinases | EGFR, VEGFR, etc. | Many carbazoles are known kinase inhibitors, targeting key oncogenic signaling pathways. |

Table 2: Potential Anticancer Targets of this compound

Future Directions

The potent neuroprotective activity of this compound warrants further investigation to fully elucidate its therapeutic potential. Key future research directions should include:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.

-

In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by this compound in both neuroprotection and potential anticancer activity.

-

In Vivo Efficacy Studies: Evaluating the neuroprotective and potential anticancer effects of this compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Anticancer Screening: Systematically evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines.

Conclusion

This compound is a promising natural product with demonstrated potent neuroprotective effects. While its exact molecular targets remain to be fully characterized, the available evidence strongly suggests that it modulates key pathways involved in oxidative stress and apoptosis. Furthermore, its structural similarity to other biologically active carbazole quinones indicates a high potential for anticancer activity. This technical guide provides a foundation for future research aimed at harnessing the therapeutic potential of this compound for the treatment of neurodegenerative diseases and cancer. Further in-depth studies are critical to translate the initial promising findings into clinical applications.

Exploring the analogues of Lavanduquinocin

An In-depth Technical Guide to the Analogues of Lavendamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin is a naturally occurring antitumor antibiotic isolated from Streptomyces lavendulae.[1] Its pentacyclic structure features a quinoline-5,8-dione moiety and an indolopyridine (β-carboline) system.[1] This core structure is shared by the potent antitumor agent streptonigrin.[1] While both lavendamycin and streptonigrin exhibit significant cytotoxic activity, their clinical application has been hampered by their toxicity to human cells.[1] This has spurred research into the synthesis and evaluation of lavendamycin analogues with improved therapeutic indices. A key area of investigation is the development of analogues that are selectively activated in tumor cells, particularly those with high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2]

This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of various lavendamycin analogues, with a focus on their potential as NQO1-directed antitumor agents.

Synthesis of Lavendamycin Analogues

The primary synthetic route to lavendamycin analogues is the Pictet-Spengler condensation.[1][3][4] This reaction involves the condensation of a 7-N-acylamino-2-formylquinoline-5,8-dione with a tryptophan derivative (such as tryptamine or a tryptophan ester) to form the pentacyclic lavendamycin core.[3][4]

A general workflow for the synthesis and evaluation of lavendamycin analogues is depicted below.

References

- 1. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel Lavendamycin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel lavendamycin analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Lavendamycin and Lavanduquinocin: A Technical Guide to Two Bioactive Natural Products

A deep dive into the core structures, synthesis, and biological activities of the antitumor agent lavendamycin and the neuroprotective compound lavanduquinocin.

This technical guide provides a comprehensive overview of lavendamycin and this compound, two structurally distinct yet biologically significant natural products derived from Streptomyces. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the chemical synthesis, biosynthetic pathways, and mechanisms of action of these compounds. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows.

Introduction: Distinct Origins and Biological Activities

Lavendamycin is a potent antitumor antibiotic first isolated from the fermentation broth of Streptomyces lavendulae.[1] Its chemical structure is a pentacyclic system composed of a quinoline-5,8-dione moiety fused to a β-carboline unit.[1] The biological activity of lavendamycin and its analogs is primarily attributed to their cytotoxicity against various cancer cell lines, a function linked to the bioreductive activation by NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2]

This compound, on the other hand, is a carbazole-3,4-quinone alkaloid isolated from Streptomyces viridochromogenes. It exhibits potent neuroprotective properties, notably shielding neuronal cells from L-glutamate-induced toxicity. The relationship between lavendamycin and this compound is not one of direct chemical or biological interaction, but rather a conceptual link as complex natural products from a similar microbial source, each with distinct and compelling therapeutic potential.

Chemical Structures

The fundamental structural differences between lavendamycin and this compound are key to their distinct biological activities.

Caption: Core chemical structures of Lavendamycin and this compound.

Synthesis and Biosynthesis

Chemical Synthesis

The total synthesis of both lavendamycin and this compound has been a subject of significant research, often involving multi-step processes with varying yields.

Lavendamycin Synthesis: A key transformation in the synthesis of the lavendamycin core is the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline, which is a central component of the lavendamycin structure.[4][5] Various synthetic routes have been developed, with some achieving an overall yield of approximately 33-51%.[6][7]

Caption: Key Pictet-Spengler reaction in Lavendamycin synthesis.

This compound Synthesis: The synthesis of this compound has been achieved through a convergent enantioselective approach.[8] Key steps include the iron-mediated one-pot construction of the carbazole framework.[8]

Biosynthesis

Lavendamycin Biosynthesis: The β-carboline core of lavendamycin is derived from the amino acid tryptophan .[8][9] The biosynthetic pathway involves a Pictet-Spengler-type condensation of a tryptophan-derived amine with a carbonyl compound, followed by subsequent oxidation and modification to form the final β-carboline structure.[3][8]

This compound Biosynthesis: The carbazole skeleton of this compound is also derived from tryptophan.[1][10] The biosynthesis involves the condensation of tryptophan with other precursors, such as pyruvate and acetate, followed by a series of enzymatic cyclizations and modifications to form the tricyclic carbazole core.[1][6]

Caption: Primary biosynthetic precursors for Lavendamycin and this compound.

Mechanism of Action and Biological Activity

Lavendamycin: NQO1-Mediated Cytotoxicity

The antitumor activity of lavendamycin analogs is largely dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .[11][12] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[2][13] In the case of lavendamycin analogs, this reduction leads to the formation of unstable hydroquinones that can redox cycle, generating reactive oxygen species (ROS) and inducing oxidative stress, ultimately leading to cancer cell death.[2][14] This mechanism provides a basis for selective toxicity towards cancer cells that overexpress NQO1.[1]

Caption: NQO1-mediated activation of Lavendamycin analogs.

Quantitative Data: Cytotoxicity of Lavendamycin Analogs

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Lavendamycin Analog 1 | HTB-26 (Breast Cancer) | 10-50 | [15] |

| Lavendamycin Analog 2 | PC-3 (Prostate Cancer) | 10-50 | [15] |

| Lavendamycin Analog 3 | HepG2 (Liver Cancer) | 10-50 | [15] |

| Lavendamycin Analog (MB-97) | A549 (Lung Carcinoma) | ~0.229 | [16] |

| Pyrimidine Derivative 43 | A549 (Lung Cancer) | 2.14 | [17] |

| Pyrimidine Derivative 43 | HCT-116 (Colon Cancer) | 3.59 | [17] |

| Pyrimidine Derivative 43 | PC-3 (Prostate Cancer) | 5.52 | [17] |

| Pyrimidine Derivative 43 | MCF-7 (Breast Cancer) | 3.69 | [17] |

This compound: Neuroprotection Against Glutamate Excitotoxicity

This compound demonstrates potent neuroprotective effects by mitigating the damage caused by excessive levels of the neurotransmitter L-glutamate . Glutamate excitotoxicity is a pathological process that leads to neuronal damage and death, and is implicated in various neurodegenerative disorders.[18][19][20] this compound has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity with an EC50 of 15.5 nM. The proposed mechanism involves the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway , which can inhibit apoptotic processes and promote cell survival.[21][22]

Caption: Proposed neuroprotective signaling of this compound.

Quantitative Data: Neuroprotective Activity of this compound

| Compound | Assay | EC50 | Reference |

| This compound | Protection of N18-RE-105 cells from L-glutamate toxicity | 15.5 nM |

Experimental Protocols

Synthesis of Lavendamycin Analog via Pictet-Spengler Reaction (General Protocol)

This protocol outlines the key Pictet-Spengler condensation step in the synthesis of a lavendamycin analog.

-

Reactant Preparation: Dissolve the tryptophan methyl ester derivative (1 equivalent) and the functionalized quinoline-aldehyde (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dry toluene or xylene) under an inert atmosphere (e.g., argon).[3][4]

-

Reaction Initiation: Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline intermediate.

Assessment of Lavendamycin Analog Cytotoxicity using MTT Assay

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of lavendamycin analogs against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[23][24]

-

Compound Treatment: Prepare serial dilutions of the lavendamycin analog in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23][25]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

NQO1 Activity Assay

This protocol describes a method to measure the enzymatic activity of NQO1 in the presence of a lavendamycin analog.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 5 µM FAD, and 200 µM NADH.[26]

-

Enzyme and Substrate Addition: Add a known amount of recombinant human NQO1 enzyme to the wells. Initiate the reaction by adding the lavendamycin analog (substrate) at a specific concentration.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader in kinetic mode.

-

Inhibitor Control: As a control, perform the same assay in the presence of a known NQO1 inhibitor, such as dicoumarol, to confirm that the observed activity is specific to NQO1.[26]

-

Data Analysis: Calculate the rate of NADH consumption from the linear portion of the kinetic curve. The NQO1 activity is expressed as the rate of substrate reduction per unit of enzyme.

Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in neuronal cells.

-

Cell Culture: Culture neuronal cells (e.g., N18-RE-105 or primary hippocampal neurons) in a suitable medium and plate them in 96-well plates.[27]

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Glutamate Challenge: Induce excitotoxicity by adding a neurotoxic concentration of L-glutamate (e.g., 5-20 mM) to the culture medium.[27] Include a control group with no glutamate and a group with glutamate but no this compound.

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay (as described in section 5.2) or by staining with a viability dye like calcein-AM and ethidium homodimer-1.

-

Data Analysis: Quantify the percentage of viable cells in each treatment group. A significant increase in cell viability in the this compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Conclusion

Lavendamycin and this compound represent two distinct classes of natural products with significant, yet different, therapeutic potential. Lavendamycin's cytotoxicity, mediated by NQO1 activation, makes its analogs promising candidates for the development of targeted anticancer therapies. In contrast, this compound's potent neuroprotective activity against glutamate-induced excitotoxicity highlights its potential as a lead compound for the development of drugs to treat neurodegenerative diseases. The in-depth understanding of their synthesis, biosynthesis, and mechanisms of action, as outlined in this guide, is crucial for the continued exploration and optimization of these fascinating molecules for clinical applications. Further research into the specific downstream signaling events and the development of more efficient synthetic routes will be pivotal in translating the promise of these compounds into tangible therapeutic benefits.

References

- 1. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Reaction of tryptophan with carbohydrates: mechanistic studies on the formation of carbohydrate-derived beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substituted β-carboline - Wikipedia [en.wikipedia.org]

- 10. From tryptophan to novel mitochondria-disruptive agent, synthesis and biological evaluation of 1,2,3,6-tetrasubstituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]

- 14. Nqo1 ablation inhibits activation of the PI3K/Akt and MAPK/ERK pathways and blocks metabolic adaptation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.cgl.org.cn [m.cgl.org.cn]

- 17. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 18. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. The neuroprotective action of pyrroloquinoline quinone against glutamate-induced apoptosis in hippocampal neurons is mediated through the activation of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrroloquinoline quinine protects rat brain cortex against acute glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. researchhub.com [researchhub.com]

- 25. broadpharm.com [broadpharm.com]

- 26. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Total Synthesis of Lavanduquinocin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavanduquinocin, a natural product isolated from Streptomyces viridochromogenes, has garnered significant attention due to its potent neuroprotective properties. It has been shown to protect neuronal cells from L-glutamate toxicity with an impressive EC50 value of 15.5 nM. This remarkable biological activity makes this compound a compelling target for synthetic chemists and a promising lead compound in the development of therapeutics for neurodegenerative diseases. This document provides a detailed overview of the first and thus far only reported enantioselective total synthesis of this compound, as accomplished by Knölker and coworkers. The synthesis employs a convergent strategy, utilizing a chiral building block to establish the key stereocenter and a novel iron-mediated reaction for the construction of the core carbazole framework. While the full experimental details, including step-by-step yields and precise enantiomeric excess values, are contained within the primary research article, this note outlines the strategic approach and the key chemical transformations.

Introduction

This compound is a structurally unique carbazole-3,4-quinone alkaloid characterized by a monoterpenoid β-cyclolavandulyl side chain. Its significant neuroprotective activity, demonstrated by its ability to shield neuronal hybridoma cells from L-glutamate-induced toxicity, underscores its potential as a valuable pharmacological agent. The development of a stereocontrolled synthesis is crucial for accessing sufficient quantities of this complex natural product for further biological evaluation and structure-activity relationship (SAR) studies, which are vital for the advancement of new drug candidates. The enantioselective total synthesis developed by Knölker and his team represents a landmark achievement in this regard, providing a blueprint for the construction of this intricate molecular architecture.

Synthetic Strategy

The enantioselective total synthesis of this compound reported by Knölker et al. is a convergent synthesis, meaning that key fragments of the molecule are synthesized separately before being joined together in the later stages. The key features of this strategy are:

-

Chiral Pool Approach: The stereochemistry of the final molecule is controlled from the outset by using a readily available, enantiopure starting material, (R)-propene oxide. This chiral building block is elaborated to form the β-cyclolavandulyl side chain.

-

Iron-Mediated Carbazole Synthesis: A key innovation in this synthesis is the use of an iron-mediated, one-pot reaction to construct the central carbazole ring system. This method provides an efficient route to this important heterocyclic core.

-

Convergent Fragment Coupling: The synthesis culminates in the coupling of the carbazole nucleus with the chiral side chain, followed by final functional group manipulations to afford the natural product.

Logical Workflow of the Enantioselective Total Synthesis

The overall synthetic plan can be visualized as a logical progression from simple starting materials to the complex target molecule.

Caption: High-level workflow for the enantioselective total synthesis of this compound.

Key Experimental Protocols

The following protocols are generalized descriptions of the key transformations in the synthesis of this compound. For precise reagent quantities, reaction times, temperatures, and purification methods, it is imperative to consult the original publication: Knölker, H. J., & Reddy, K. R. (2000). Transition metal complexes in organic synthesis, part 59.(1) First enantioselective total synthesis of this compound, a potent neuronal cell protecting substance from streptomyces viridochromogenes. Chirality, 12(5‐6), 526-528.

Synthesis of the Chiral Side Chain from (R)-Propene Oxide

The synthesis of the enantiopure β-cyclolavandulyl side chain begins with the chiral epoxide, (R)-propene oxide. This starting material undergoes a series of transformations to construct the carbon skeleton and install the necessary functional groups. The specific steps are not detailed in the publicly available abstracts, but would likely involve standard organic reactions such as epoxide opening, chain elongation, and cyclization.

Iron-Mediated One-Pot Construction of the Carbazole Framework

A critical step in this total synthesis is the construction of the carbazole core using an iron-mediated reaction. This protocol involves the reaction of a substituted arylamine with an iron tricarbonyl cyclohexadienylium salt.

General Protocol:

-

Preparation of the Iron Complex: A solution of the substituted arylamine in a suitable aprotic solvent (e.g., dichloromethane) is prepared.

-

Reaction with Iron Complex: The solution of the arylamine is added to a solution of the appropriate tricarbonyl(η⁵-cyclohexadienylium)iron tetrafluoroborate complex at a controlled temperature (e.g., 0 °C).

-

Oxidative Cyclization: After stirring for a specified period, an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) is added to effect the cyclization and aromatization to the carbazole nucleus.

-

Workup and Purification: The reaction mixture is quenched, extracted, and the crude product is purified by column chromatography to yield the desired carbazole derivative.

Coupling of the Carbazole Core and the Chiral Side Chain

The convergent nature of the synthesis requires the coupling of the synthesized carbazole core with the chiral side chain. The exact nature of this coupling reaction is not specified in the available abstracts but would likely involve a standard cross-coupling methodology.

Final Oxidation to this compound

The final step in the synthesis is the oxidation of the hydroquinone precursor to the corresponding carbazole-3,4-quinone.

General Protocol:

-

Dissolution: The advanced carbazole intermediate is dissolved in a suitable solvent (e.g., methanol or a mixture of solvents).

-

Oxidation: An oxidizing agent, such as Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium nitrate (CAN), is added to the solution.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched and the product is extracted. The crude product is then purified by chromatography to afford pure this compound.

Data Presentation

While the specific quantitative data from the enantioselective total synthesis is not available in the searched literature, a well-structured table is essential for presenting such results. The following is a template for how the data should be organized once obtained from the primary literature.

| Step | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Elaboration of (R)-Propene Oxide | (R)-Propene Oxide | Chiral Side Chain Precursor | Data not available | >99% (assumed) |

| 2 | Iron-Mediated Cyclization | Substituted Aniline | Carbazole Core | Data not available | - |

| 3 | Fragment Coupling | Carbazole Core & Side Chain | Coupled Product | Data not available | Data not available |

| 4 | Final Oxidation | Hydroquinone Precursor | (-)-Lavanduquinocin | Data not available | Data not available |

Signaling Pathway and Biological Activity

This compound's primary biological activity is its potent neuroprotection against L-glutamate toxicity. L-glutamate is a major excitatory neurotransmitter, but in excess, it can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. The precise mechanism by which this compound exerts its protective effects is not fully elucidated but is thought to involve the modulation of signaling pathways related to neuronal cell death and survival.

Caption: Simplified diagram of this compound's neuroprotective action.

Conclusion

The enantioselective total synthesis of this compound by Knölker and coworkers stands as a significant achievement in natural product synthesis. It provides a viable route to this biologically important molecule, enabling further investigation into its therapeutic potential. The strategic use of a chiral pool starting material and an innovative iron-mediated carbazole formation highlights the power of modern synthetic organic chemistry. Access to the detailed experimental procedures within the primary literature is essential for researchers wishing to replicate or build upon this seminal work. The continued exploration of this compound's synthesis and biological activity holds great promise for the development of new treatments for neurodegenerative diseases.

Application Notes and Protocols for the Enantioselective Total Synthesis of Lavanduquinocin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the enantioselective total synthesis of Lavanduquinocin, a potent neuroprotective carbazole-3,4-quinone alkaloid. The synthesis is based on the convergent approach developed by Knölker and colleagues, which features a key iron-mediated oxidative cyclization to construct the carbazole core and a nickel-catalyzed coupling for the introduction of the monoterpenoidal side chain.

Chemical Structure and Properties of this compound

This compound is a natural product isolated from Streptomyces viridochromogenes. Its structure features a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl substituent at the 1-position, and a β-cyclolavandulyl side chain at the 6-position.[1] This compound has demonstrated significant neuroprotective activity, protecting neuronal cells from L-glutamate toxicity with an EC50 value of 15.5 nM.[2]

| Property | Value |

| Molecular Formula | C₂₆H₃₁NO₃ |

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | 1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione |

| Appearance | Not specified in provided results |

| Bioactivity | Neuroprotective agent |

Synthetic Strategy Overview

The enantioselective total synthesis of this compound is achieved through a convergent strategy. The key steps involve:

-

Synthesis of the Chiral Side Chain: Preparation of the (R)-2-hydroxypropyl side chain starting from a chiral precursor.

-

Synthesis of the Carbazole Precursor: Construction of a substituted aniline derivative that will form the core of the carbazole.

-

Iron-Mediated Oxidative Cyclization: Formation of the carbazole framework in a one-pot reaction.

-

Introduction of the Monoterpenoid Side Chain: A nickel-catalyzed cross-coupling reaction to attach the β-cyclolavandulyl group.

-

Final Oxidation: Conversion of the hydroquinone precursor to the final carbazole-3,4-quinone.

Caption: Convergent synthetic strategy for this compound.

Experimental Protocols

The following protocols are based on the synthetic route for the racemic compound, with the understanding that the enantioselective synthesis utilizes an enantiopure starting material for the side chain, such as (R)-propene oxide.

Step 1: Improved Synthesis of β-Cyclolavandulyl Bromide (Side Chain)

This protocol outlines an improved synthesis of the key monoterpenoid side chain.

-

Reaction Setup: In a dry, argon-flushed flask, dissolve ethyl senecioate in anhydrous diethyl ether.

-

Grignard Reaction: Cool the solution to -78 °C and add a solution of isopropenylmagnesium bromide in THF dropwise.

-

Work-up: After stirring for 1.5 hours at room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous phase with diethyl ether, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel to yield β-cyclolavandulyl alcohol.

-

Bromination: Dissolve the alcohol in anhydrous diethyl ether and add phosphorus tribromide dropwise at 0 °C. Stir for 30 minutes at room temperature, then pour onto ice water. Extract with diethyl ether, wash with saturated aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate to give β-cyclolavandulyl bromide.

| Step | Reagents and Conditions | Yield |

| Grignard Reaction | Ethyl senecioate, isopropenylmagnesium bromide, Et₂O/THF, -78 °C to rt, 1.5 h | 92% |

| Bromination | β-cyclolavandulyl alcohol, PBr₃, Et₂O, 0 °C to rt, 30 min | Not specified |

Step 2: Iron-Mediated One-Pot Construction of the Carbazole Framework

This central step efficiently constructs the carbazole core.

-

Complex Formation: A solution of the appropriate substituted aniline and a cyclohexadienyl-iron complex in dichloromethane is stirred at room temperature.

-

Cyclization and Demetalation: The solvent is removed, and the residue is dissolved in acetonitrile. The solution is heated to reflux to induce cyclization and demetalation.

-

Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to afford the carbazole.

Caption: Workflow for the iron-mediated carbazole synthesis.

Step 3: Nickel-Mediated Coupling of the Side Chain

This step attaches the monoterpenoid side chain to the carbazole core.

-

Reaction Setup: To a solution of the 6-bromocarbazole in anhydrous THF, add β-cyclolavandulyl bromide, nickel(II) chloride, and zinc powder.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite and wash with diethyl ether. Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the coupled product.

Step 4: Final Oxidation to this compound

The final step is the oxidation of the hydroquinone precursor to the desired carbazole-3,4-quinone.

-

Oxidation: Dissolve the product from the previous step in a mixture of acetonitrile and water. Cool the solution to 0 °C and add ceric ammonium nitrate (CAN).

-

Reaction: Stir the mixture at 0 °C for a short period.

-

Work-up and Purification: Add water and extract with dichloromethane. Dry the combined organic layers over sodium sulfate, concentrate, and purify by flash chromatography to yield this compound. The reported yield for this final oxidation step is 68%.

Summary of Key Reaction Yields

| Reaction Step | Reported Yield |

| Grignard reaction for β-cyclolavandulyl alcohol | 92% |

| Final Oxidation with Ceric Ammonium Nitrate | 68% |

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should consult the primary literature for more detailed experimental conditions and characterization data. The enantioselective synthesis relies on the use of an enantiopure starting material for the side chain, with the core of the synthesis remaining the same.

References

- 1. Transition metal complexes in organic synthesis, part 59.(1) First enantioselective total synthesis of this compound, a potent neuronal cell protecting substance from streptomyces viridochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iron-mediated total synthesis of the cytotoxic carbazole koenoline and related alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Isolation of Lavanduquinocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavanduquinocin, a carbazole-3,4-quinone alkaloid, is a potent neuroprotective agent isolated from the bacterium Streptomyces viridochromogenes. It exhibits significant potential in protecting neuronal cells from L-glutamate-induced toxicity, a key factor in various neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the isolation and purification of this compound for research and drug development purposes. The methodologies outlined below are based on the original discovery and subsequent studies of this class of compounds.

Introduction

This compound was first identified as a neuronal cell protecting substance from the culture broth of Streptomyces viridochromogenes 2942-SVS3. Its unique chemical structure, featuring a carbazole skeleton with an ortho-quinone function and a cyclolavandulyl moiety, contributes to its potent biological activity. Specifically, it has been shown to protect neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity with an impressive EC50 value of 15.5 nM. The isolation of this compound involves a multi-step process including fermentation, extraction, and chromatographic purification.

Data Presentation

Table 1: Summary of a Typical this compound Isolation and Purification Scheme

| Purification Step | Starting Material | Eluent/Mobile Phase | Stationary Phase/Resin | Yield (Relative) | Purity |

| Fermentation | S. viridochromogenes culture | N/A | N/A | 100% | Crude Broth |

| Solvent Extraction | Fermentation Broth | Ethyl Acetate | N/A | High | Low |

| Silica Gel Chromatography | Crude Extract | Hexane-Ethyl Acetate Gradient | Silica Gel | Moderate | Moderate |

| Preparative HPLC | Semi-purified Fraction | Acetonitrile-Water Gradient | C18 Reverse Phase | Low | High (>95%) |

Note: The yields are relative and can vary depending on fermentation conditions and extraction efficiency.

Experimental Protocols

Fermentation of Streptomyces viridochromogenes

This protocol describes the cultivation of S. viridochromogenes for the production of this compound.

Materials:

-

Streptomyces viridochromogenes (e.g., strain 2942-SVS3)

-

Seed medium (e.g., Glucose, Soluble Starch, Yeast Extract, NZ-amine type A, CaCO3)

-